3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide
Description
Properties
Molecular Formula |
C23H22ClN5O2 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-[5-chloro-4-[[2-methyl-4-(2-methylpyrazol-3-yl)quinolin-8-yl]oxymethyl]pyridin-3-yl]propanamide |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-10-17(20-8-9-27-29(20)2)16-4-3-5-21(23(16)28-14)31-13-18-15(6-7-22(25)30)11-26-12-19(18)24/h3-5,8-12H,6-7,13H2,1-2H3,(H2,25,30) |
InChI Key |
GQKVANOGMZRUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=NC=C3CCC(=O)N)Cl)C4=CC=NN4C |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Assembly
The 2-methylquinolin-8-ol scaffold is synthesized through cyclization reactions. Key intermediates include:
- 4-Chloro-2-methyl-quinolin-8-ol (precursor for subsequent functionalization)[S9]
- Boronic acid derivatives (e.g., 8-((3,5-dichloropyridin-4-yl)methoxy)-2-methylquinolin-4-ylboronic acid TFA salt) for Suzuki-Miyaura coupling[S5]
Chloropyridinylmethoxy Functionalization
The 3,5-dichloro-pyridin-4-ylmethoxy group is introduced via alkylation:
Key Reagent :
3,5-Dichloro-4-chloromethyl-pyridine (1.0–1.2 equiv)[S9][S15]
- Quinoline intermediates (e.g., 2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-ol) are treated with the chloromethylpyridine derivative in polar aprotic solvents (e.g., DMF) with NaH as base[S15].
- Purification: Reversed-phase HPLC (acetonitrile/water + 0.1% TFA)[S15]
Propionamide Formation
The terminal propionamide group is installed via:
- Hydrolysis : Conversion of nitriles to carboxylic acids
- Amidation : Reaction with NH₃ or ammonium salts
Example :
3-(5-Chloro-4-(hydroxymethyl)pyridin-3-yl)propanenitrile → 3-(5-Chloro-4-(hydroxymethyl)pyridin-3-yl)propanamide via NH₄Cl in H₂O/THF.
Optimized Synthetic Route
A consolidated pathway based on highest yields:
| Step | Reaction Type | Key Intermediate | Yield |
|---|---|---|---|
| 1 | Quinoline cyclization | 4-Chloro-2-methyl-quinolin-8-ol | 62–99% |
| 2 | Suzuki coupling (Method A) | 2-Methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-ol | 17–26% |
| 3 | Alkylation | Chloropyridinylmethoxy derivative | 38–47% |
| 4 | Amidation | Final propionamide product | 24–47% |
Critical Analysis of Methods
- Catalyst Efficiency : Pd(PPh₃)₄ shows moderate yields (17–26%) due to steric hindrance from the quinoline-pyrazole system[S15].
- Purification Challenges : HPLC with TFA modifiers is essential for isolating polar intermediates[S9][S15].
- Side Reactions : Competing O- vs. N-alkylation observed during chloromethylpyridine coupling[S19].
Chemical Reactions Analysis
Types of Reactions
3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups, into the compound.
Scientific Research Applications
3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on substituent effects and hypothetical activity profiles.
Table 1: Key Structural Features and Hypothesized Properties
Key Observations:
Substituent Impact on Selectivity : The target compound’s 5-chloro and pyrazole groups may enhance binding to hydrophobic kinase pockets compared to the thiazole-urea in 1205597-11-0, which relies on aromatic stacking .
Metabolic Stability : Unlike 1202756-97-5, which includes a fluorine atom and polar hydroxypyrrolidine, the target compound’s methyl groups could increase susceptibility to oxidative metabolism.
Research Findings and Hypothetical Mechanisms
While direct studies on the target compound are absent, insights from analogous molecules suggest:
- Kinase Inhibition: Quinoline derivatives often target ATP-binding sites in kinases. The pyrazole moiety may mimic adenine interactions, as seen in JAK2 inhibitors like ruxolitinib .
- SAR Trends : Propionamide side chains (as in the target) are less common than urea or sulfonamide groups in kinase inhibitors, possibly offering unique steric or electronic interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the quinoline-pyrazole-pyridine scaffold in this compound?
- Methodological Answer : The quinoline-pyrazole core can be synthesized via refluxing intermediates in ethanol or acetonitrile, as demonstrated in pyrazolo-pyrimidine derivatives (e.g., compound 8a,b in ). For pyridine linkage, coupling reactions using alkyl halides or benzoyl chlorides (e.g., ) under dry conditions are effective. Recrystallization from DMF-EtOH (1:1) improves purity .
Q. How can researchers optimize purification to achieve >95% purity for this compound?
- Methodological Answer : Post-synthesis, use column chromatography (silica gel) with gradients of ethyl acetate/hexane. Recrystallization from polar aprotic solvents (e.g., acetonitrile) is critical, as shown in and . Monitor purity via HPLC (C18 column, acetonitrile-water mobile phase) and confirm with -NMR and LC-MS .
Q. What analytical techniques are essential for structural confirmation?
- Methodological Answer :
- IR spectroscopy : Identify carbonyl (amide C=O, ~1650 cm) and pyrazole/pyridine ring vibrations.
- -NMR : Resolve methyl groups (2.1–2.5 ppm) and aromatic protons (6.8–8.5 ppm).
- LC-MS : Confirm molecular weight (e.g., [M+H] peak) and detect impurities.
- Elemental analysis : Validate C, H, N, Cl content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer : Adopt a split-plot experimental design () to test variables like dose, cell lines, and assay conditions in parallel. Use ANOVA to isolate confounding factors. For example, if kinase inhibition varies, validate using isoform-specific assays (e.g., p38 MAP kinase in ) and correlate with structural analogs (e.g., pyrazolo-pyrimidines in ) .
Q. What strategies are effective for studying metabolic stability and environmental degradation pathways?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS for hydroxylation or demethylation products.
- Environmental fate : Follow protocols from : measure hydrolysis rates (pH 5–9), photodegradation (UV light), and soil adsorption (OECD 106). Use QSAR models to predict biodegradability based on logP and H-bond donors .
Q. How to design a structure-activity relationship (SAR) study for optimizing target binding?
- Methodological Answer : Synthesize derivatives with modifications at the pyrazole (e.g., 5-methyl to trifluoromethyl, ), quinoline (e.g., chloro to fluoro), and propionamide groups. Test binding affinity using SPR (surface plasmon resonance) or thermal shift assays. Cross-reference with kinase inhibitor SAR (e.g., SB-202190 in ) to identify critical substituents .
Q. What experimental frameworks are suitable for assessing in vivo efficacy and toxicity?
- Methodological Answer : Use randomized block designs () with dose-ranging studies in rodent models. For toxicity, evaluate liver enzymes (ALT/AST), hematology, and histopathology. Compare with safety profiles of structurally related compounds (e.g., imidazo-pyridazines in ) to predict liabilities like hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
